molecular formula C21H27N B11840291 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine CAS No. 88223-26-1

9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine

Cat. No.: B11840291
CAS No.: 88223-26-1
M. Wt: 293.4 g/mol
InChI Key: LREGXFBMIIWHTP-UHFFFAOYSA-N
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Description

9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine is a chemical compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The indeno[2,1-c]pyridine structure is a fused ring system that combines an indene and a pyridine ring, which imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylindene with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product. Industrial production methods may involve the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet . This approach offers advantages such as high surface area, simple preparation, and modification.

Chemical Reactions Analysis

9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:

Properties

CAS No.

88223-26-1

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

9,9-dibutyl-3-methylindeno[2,1-c]pyridine

InChI

InChI=1S/C21H27N/c1-4-6-12-21(13-7-5-2)19-11-9-8-10-17(19)18-14-16(3)22-15-20(18)21/h8-11,14-15H,4-7,12-13H2,1-3H3

InChI Key

LREGXFBMIIWHTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=NC(=C3)C)CCCC

Origin of Product

United States

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